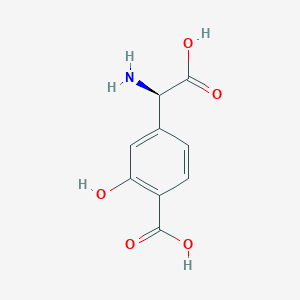
Pyrrolidone carboxylic acid ethyl lauroyl arginate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidone carboxylic acid ethyl lauroyl arginate is a cationic surfactant derived from L-arginine, lauric acid, ethyl alcohol, and pyrrolidone carboxylic acid. This compound is known for its excellent antimicrobial properties and is widely used in various industries, including food preservation and cosmetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidone carboxylic acid ethyl lauroyl arginate involves the esterification of L-arginine with lauric acid, followed by the reaction with ethyl alcohol and pyrrolidone carboxylic acid. The reaction typically occurs under acidic conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidone carboxylic acid ethyl lauroyl arginate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pyrrolidone carboxylic acid ethyl lauroyl arginate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound’s antimicrobial properties make it useful in biological research for studying microbial inhibition and preservation.
Medicine: It is explored for its potential use in antimicrobial treatments and formulations.
Industry: Widely used in the food industry for preserving food products and in cosmetics for its conditioning properties
Wirkmechanismus
The antimicrobial action of pyrrolidone carboxylic acid ethyl lauroyl arginate is primarily due to its ability to disrupt microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell death. This mechanism is effective against a broad range of microorganisms .
Vergleich Mit ähnlichen Verbindungen
- Pyrrolidone carboxylic acid ethyl cocoyl arginate
- Pyrrolidone carboxylic acid ethyl oleoyl arginate
Comparison: Pyrrolidone carboxylic acid ethyl lauroyl arginate is unique due to its specific combination of L-arginine, lauric acid, ethyl alcohol, and pyrrolidone carboxylic acid. This combination provides it with distinct antimicrobial properties and surfactant capabilities. Compared to similar compounds like pyrrolidone carboxylic acid ethyl cocoyl arginate and pyrrolidone carboxylic acid ethyl oleoyl arginate, it offers a different balance of hydrophilic and lipophilic properties, making it suitable for specific applications in food preservation and cosmetics .
Eigenschaften
CAS-Nummer |
41489-29-6 |
|---|---|
Molekularformel |
C25H47N5O6 |
Molekulargewicht |
513.7 g/mol |
IUPAC-Name |
ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H40N4O3.C5H7NO3/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;7-4-2-1-3(6-4)5(8)9/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);3H,1-2H2,(H,6,7)(H,8,9)/t17-;/m0./s1 |
InChI-Schlüssel |
AWFNXUWJDIVELQ-LMOVPXPDSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.C1CC(=O)NC1C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)
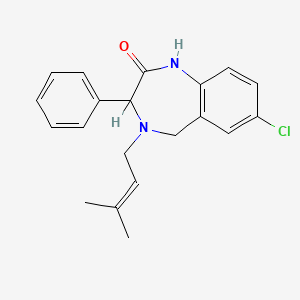


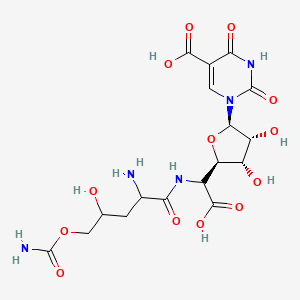
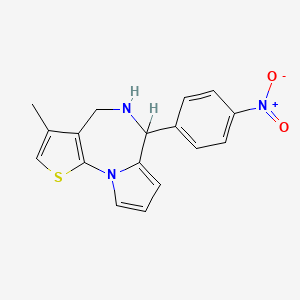


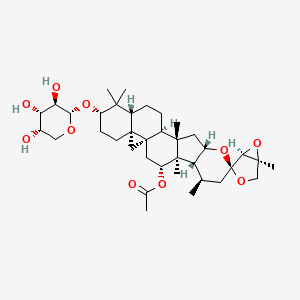
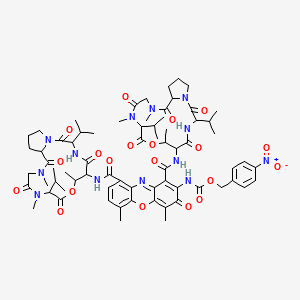
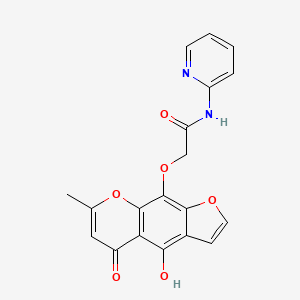
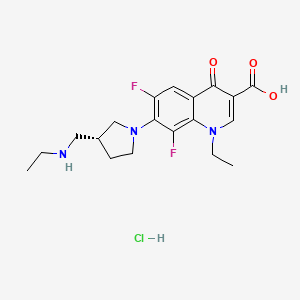
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
